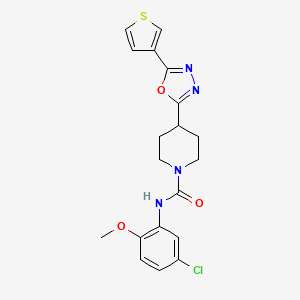

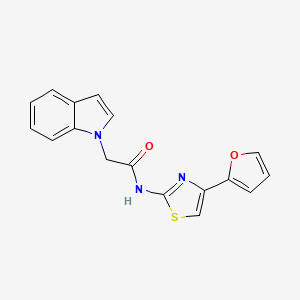

![molecular formula C9H13N3O3 B2748055 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid CAS No. 1103985-85-8](/img/structure/B2748055.png)

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid is a heterocyclic compound with a unique chemical structure. It combines a pyrrolidine ring with an oxadiazole moiety. The compound’s systematic name reflects its substituents and functional groups.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific experimental details for this exact compound, I can provide a general outline:

Formation of the Oxadiazole Ring : The oxadiazole ring is typically synthesized through cyclization reactions involving appropriate precursors. Common methods include condensation of hydrazides with carboxylic acids or their derivatives.

Introduction of the Pyrrolidine Ring : The pyrrolidine ring can be incorporated via nucleophilic addition reactions. For instance, a pyrrolidine amine can react with an appropriate electrophile (such as an acid chloride) to form the desired compound.

Carboxylation : The final step involves introducing the carboxylic acid group. This can be achieved through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

Molecular Structure Analysis

The molecular formula of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid is C₁₀H₈N₂O₃ . Its structural formula consists of a pyrrolidine ring fused to an oxadiazole ring, with a carboxylic acid group attached to the pyrrolidine nitrogen.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Acid-Base Reactions : The carboxylic acid group can act as an acid, donating a proton.

- Esterification : The carboxylic acid can react with alcohols to form esters.

- Amide Formation : The pyrrolidine nitrogen can react with an amine to form an amide.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting point to understand its solid-state behavior.

- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

- Stability : Consider its stability under different conditions (e.g., temperature, pH).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through experimental studies.

- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

Future Directions

Research avenues related to this compound include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Derivatives : Explore structural modifications to enhance specific properties.

- Synthetic Routes : Optimize synthesis for scalability and efficiency.

Please note that while I’ve provided a comprehensive overview, detailed experimental data and specific references would be necessary for a thorough analysis. For further insights, consult relevant scientific literature12345.

properties

IUPAC Name |

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6-10-8(11-15-6)5-12-4-2-3-7(12)9(13)14/h7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDSOXNYCMWFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)